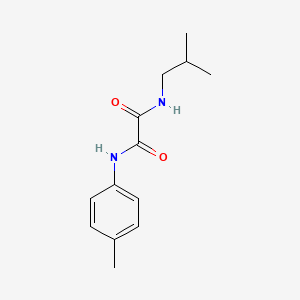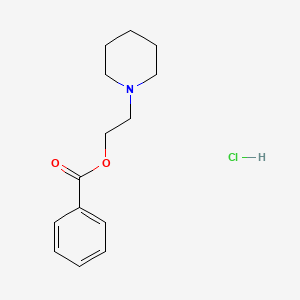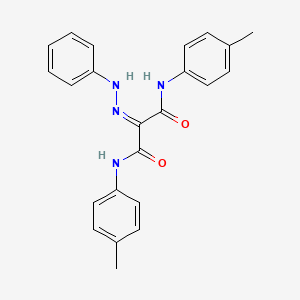![molecular formula C19H21NO5S2 B4999084 4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate, also known as SMT 19969, is a small molecule inhibitor of bacterial type II topoisomerases. It has shown promising results in preclinical studies as a potential treatment for drug-resistant bacterial infections.
Mécanisme D'action
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 inhibits bacterial type II topoisomerases, which are essential enzymes for DNA replication and transcription. By binding to the DNA cleavage site, this compound 19969 prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately bacterial cell death. This mechanism of action is distinct from other antibiotics, making this compound 19969 a potential candidate for combination therapy.
Biochemical and Physiological Effects:
This compound 19969 has been shown to have low toxicity in vitro and in vivo. It has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In animal models, this compound 19969 has been shown to effectively reduce bacterial burden and improve survival rates in bacterial infection models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 has several advantages for lab experiments. It has a well-defined mechanism of action, making it easy to study its effects on bacterial cells. It has also been shown to have low cytotoxicity, making it a safe compound for in vitro and in vivo studies. However, this compound 19969 is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for 4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 research. One potential direction is the development of combination therapies with other antibiotics to enhance its efficacy. Another direction is the optimization of dosing regimens to improve its pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound 19969 in humans and its potential for clinical use.
Méthodes De Synthèse
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 can be synthesized through a multi-step process starting with 4-methoxybenzenesulfonyl chloride and 4-aminothiophenol. The resulting intermediate is then reacted with 4-(4-chloro-phenyl)-piperidine-4-carbonitrile to form the final product. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate 19969 has been extensively studied for its potential as a new class of antibiotics to combat drug-resistant bacterial infections. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, this compound 19969 has been shown to have a low propensity for resistance development, making it a promising candidate for further development.
Propriétés
IUPAC Name |
[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-24-16-6-8-18(9-7-16)27(22,23)25-17-4-2-14(3-5-17)19(26)20-12-10-15(21)11-13-20/h2-9,15,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENYRXMKQPQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)

![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)